Levobupivacaine

Catalog No.
S532931
CAS No.
27262-47-1
M.F
C18H28N2O
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levobupivacaine

CAS Number

27262-47-1

Product Name

Levobupivacaine

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1

InChI Key

LEBVLXFERQHONN-INIZCTEOSA-N

SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Solubility

9.77e-02 g/L

Synonyms

(2S)-1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide; L-(-)-Bupivacaine; Levobupivacaine;

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C

Analgesia:

  • Postoperative pain management: Studies have investigated the use of levobupivacaine for pain relief after surgery. It has been compared to other local anesthetics, and research suggests it may offer similar or, in some cases, longer-lasting pain relief [, ].
  • Labor analgesia: Research is ongoing to explore the use of levobupivacaine for pain management during childbirth [].

Regional anesthesia:

  • Peripheral nerve blocks: Levobupivacaine is being studied for its effectiveness in blocking pain signals in specific nerves, such as during surgeries on the limbs or for chronic pain management [].
  • Epidural anesthesia: This involves injecting the medication near the spinal cord for pain relief during surgery or childbirth. Research is ongoing to determine the effectiveness and safety of levobupivacaine compared to other options for epidural anesthesia [].

Other applications:

  • Ophthalmic surgery: Levobupivacaine is being investigated for its use in eye surgeries due to its potential benefits, such as lower cardiovascular and neurological risks compared to other options [].

Levobupivacaine is an amino-amide local anesthetic that serves as the S-enantiomer of bupivacaine. Its chemical formula is C₁₈H₂₈N₂O, and it is recognized for its analgesic, sensory blocking, and motor blocking properties. Levobupivacaine is primarily utilized in various forms of anesthesia, including infiltration, nerve block, epidural, and intrathecal anesthesia. It exhibits a longer duration of action compared to many other local anesthetics, with effects lasting up to 16 hours after administration .

Levobupivacaine acts as a local anesthetic by reversibly binding to voltage-gated sodium channels in nerve cell membranes. These channels are essential for nerve impulse transmission. By blocking sodium ion influx, levobupivacaine disrupts the generation and propagation of nerve impulses, leading to numbness and pain relief in the targeted area [].

  • Neurotoxicity: High doses or accidental injection into blood vessels can cause neurologic complications like seizures or coma.
  • Cardiotoxicity: In rare cases, it can affect heart rhythm.
  • Allergic reactions: Allergic reactions, though uncommon, can occur.

Levobupivacaine undergoes biotransformation primarily in the liver through the cytochrome P450 enzyme system, particularly via CYP1A2 and CYP3A4 isoforms. This metabolic process yields two major inactive metabolites: 3-hydroxy-levobupivacaine and desbutyl-levobupivacaine. These metabolites are further processed into glucuronic acid and sulfate conjugates for excretion. Notably, no unchanged levobupivacaine is detected in urine or feces, indicating extensive metabolism .

The primary mechanism of action for levobupivacaine involves the reversible blockade of neuronal sodium channels. This blockade prevents depolarization and nerve impulse transmission, affecting both sensory and motor nerves. The drug preferentially blocks myelinated fibers at the nodes of Ranvier, leading to a more effective anesthetic effect on smaller diameter nerves compared to larger ones . The drug's pharmacokinetics indicate a biphasic absorption pattern post-epidural administration, with peak plasma levels typically reached around 30 minutes after injection .

Levobupivacaine can be synthesized through various methods. A notable five-step synthesis process involves starting from Nα-CBZ (S)-lysine and includes key steps like oxidative deamination and stereospecific ring closure to form the pipecolamide core structure. A more recent three-step synthesis method focuses on achieving high optical purity (at least 99%) using (S)-2,6-pipecocholxylide reacted with 1-bromobutane in the presence of a base like potassium carbonate .

Levobupivacaine is primarily used in clinical settings for:

  • Local Anesthesia: Effective in infiltration techniques.
  • Regional Anesthesia: Utilized for nerve blocks.
  • Epidural and Intrathecal Anesthesia: Commonly administered during surgical procedures.
  • Pain Management: Employed in postoperative pain management strategies.

Its use is particularly beneficial due to its lower cardiotoxic potential compared to its racemic counterpart, bupivacaine .

Levobupivacaine interacts with various drugs when administered concurrently. For instance:

  • Combination with Opioids: It can be combined with fentanyl or morphine for enhanced analgesic effects.
  • Adverse Reactions: Common side effects include hypotension, nausea, vomiting, and headache, which are similar to those observed with bupivacaine. Careful monitoring is required to avoid systemic toxicity from excessive doses .

Similar Compounds: Comparison

Several compounds are structurally or functionally similar to levobupivacaine. Here are some notable examples:

Compound NameTypeKey Differences
BupivacaineAmino-amideRacemic mixture; higher cardiotoxicity
RopivacaineAmino-amideLess potent; shorter duration of action
MepivacaineAmino-amideShorter duration; less effective for prolonged procedures
PrilocaineAmino-amideLower potency; often used in dental procedures

Levobupivacaine stands out due to its unique S-enantiomer configuration that contributes to its reduced cardiotoxicity and extended duration of action compared to other local anesthetics .

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.220163521 g/mol

Monoisotopic Mass

288.220163521 g/mol

Heavy Atom Count

21

LogP

3.6
3.6

UNII

A5H73K9U3W

Drug Indication

For the production of local or regional anesthesia for surgery and obstetrics, and for post-operative pain management
FDA Label

Pharmacology

Levobupivacaine, a local anesthetic agent, is indicated for the production of local or regional anesthesia or analgesia for surgery, for oral surgery procedures, for diagnostic and therapeutic procedures, and for obstetrical procedures.
Levobupivacaine Hydrochloride is the hydrochloride salt of levobupivacaine, an amide derivative with anesthetic property. Levobupivacaine reversibly binds voltage-gated sodium channels to modulate ionic flux and prevent the initiation and transmission of nerve impulses (stabilizing neuronal membrane), thereby resulting in analgesia and anesthesia. In comparison with racemic bupivacaine, levobupivacaine is associated with less vasodilation and has a longer duration of action.

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BB - Amides
N01BB10 - Levobupivacaine

Mechanism of Action

Local anesthetics such as Levobupivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Specifically, the drug binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Other CAS

27262-47-1

Absorption Distribution and Excretion

The plasma concentration of levobupivacaine following therapeutic administration depends on dose and also on route of administration, because absorption from the site of administration is affected by the vascularity of the tissue. Peak levels in blood were reached approximately 30 minutes after epidural administration, and doses up to 150 mg resulted in mean Cmax levels of up to 1.2 µg/mL.
Following intravenous administration, recovery of the radiolabelled dose of levobupivacaine was essentially quantitative with a mean total of about 95% being recovered in urine and feces in 48 hours. Of this 95%, about 71% was in urine while 24% was in feces.
66.91 ±18.23 L [after intravenous administration of 40 mg in healthy volunteers]
39.06 ±13.29 L/h [after intravenous administration of 40 mg in healthy volunteers]

Metabolism Metabolites

Levobupivacaine is extensively metabolized with no unchanged levobupivacaine detected in urine or feces. In vitro studies using [14 C] levobupivacaine showed that CYP3A4 isoform and CYP1A2 isoform mediate the metabolism of levobupivacaine to desbutyl levobupivacaine and 3-hydroxy levobupivacaine, respectively. In vivo, the 3-hydroxy levobupivacaine appears to undergo further transformation to glucuronide and sulfate conjugates. Metabolic inversion of levobupivacaine to R(+)-bupivacaine was not evident both in vitro and in vivo.
Levobupivacaine has known human metabolites that include N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
Levobupivacaine is extensively metabolized with no unchanged levobupivacaine detected in urine or feces. In vitro studies using [14 C] levobupivacaine showed that CYP3A4 isoform and CYP1A2 isoform mediate the metabolism of levobupivacaine to desbutyl levobupivacaine and 3-hydroxy levobupivacaine, respectively. In vivo, the 3-hydroxy levobupivacaine appears to undergo further transformation to glucuronide and sulfate conjugates. Metabolic inversion of levobupivacaine to R(+)-bupivacaine was not evident both in vitro and in vivo. Route of Elimination: Following intravenous administration, recovery of the radiolabelled dose of levobupivacaine was essentially quantitative with a mean total of about 95% being recovered in urine and feces in 48 hours. Of this 95%, about 71% was in urine while 24% was in feces. Half Life: 3.3 hours

Wikipedia

Levobupivacaine

Biological Half Life

3.3 hours

Dates

Last modified: 08-15-2023
Burlacu CL, Buggy DJ: Update on local anesthetics: focus on levobupivacaine. Ther Clin Risk Manag. 2008 Apr;4(2):381-92. [PMID:18728849]
Leone S, Di Cianni S, Casati A, Fanelli G: Pharmacology, toxicology, and clinical use of new long acting local anesthetics, ropivacaine and levobupivacaine. Acta Biomed. 2008 Aug;79(2):92-105. [PMID:18788503]
EMC Summary of Product Characteristics: Chirocaine (levobupivacaine hydrochloride) solution for injection

Explore Compound Types